molecular formula C13H15NO5 B1148924 (2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester CAS No. 1215291-99-8

(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester

Cat. No. B1148924
CAS RN: 1215291-99-8
M. Wt: 265.2619
InChI Key:
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including "(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester," often involves acylation of pyrrolidine-2,4-diones, a process that can include condensation with ethoxycarbonylacetic acid, Dieckmann cyclisation, and subsequent hydrolysis-decarboxylation steps (Jones et al., 1990). Additionally, the synthesis can be facilitated by Lewis acids, with boron trifluoride–diethyl ether being particularly efficient, leading to the formation of neutral boron difluoride complexes of 3-acyltetramic acids which are then subjected to methanolysis.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is confirmed using various spectroscopic techniques, including FTIR, 1H, and 13C NMR spectroscopy. Single crystal X-ray analysis provides unambiguous evidence for the synthesized product's structure, revealing insights into molecular dimers formed in the solid state due to the mutual syn- or antiperiplanar orientation of ester C=O and pyrrolinone-bound OH groups (Ahankar et al., 2021).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including acylation, cyclization, and condensation with different reagents, leading to a wide range of functionalized compounds. For instance, the reaction with benzylidenemalononitriles under catalytic conditions results in the formation of 4H-pyrano[3,2-c]pyridines, demonstrating the compound's versatility in synthetic chemistry (Mekheimer et al., 1997).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. X-ray powder diffraction data can provide valuable information about the crystalline structure, which is essential for understanding the compound's stability and reactivity (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds are characterized by their reactivity towards various chemical reagents. Their ability to undergo cyclocondensation, acylation, and other reactions highlights their potential as intermediates in the synthesis of complex organic molecules. For example, the cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of related pyridine esters underline the metabolic versatility of these compounds (Guengerich et al., 1988).

Scientific Research Applications

Antioxidant Activities

Hydroxycinnamic acids and their derivatives, including ferulic, caffeic, and sinapic acids, demonstrate potent antioxidant activities in both in vitro and in vivo systems. These compounds exhibit their antioxidant activity by scavenging various radicals and acting as chain-breaking antioxidants and reducing agents. The structural effects significantly influence the potency of their antioxidant activity, with caffeic acid and its derivatives showing high antioxidant activity among major hydroxycinnamates (Shahidi & Chandrasekara, 2010).

Biotechnological Applications

Lactic acid, produced from the fermentation of sugars in biomass, is a precursor for the synthesis of biodegradable polymers and serves as a feedstock for green chemistry. Various chemicals, such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, can be derived from lactic acid through chemical and biotechnological routes, highlighting the importance of precursor compounds like "(2R,3R)-3-hydroxy-1,2-Pyrrolidinedicarboxylic acid, 1-(phenylMethyl) ester" in the production of valuable chemicals (Gao, Ma, & Xu, 2011).

Anticancer Properties

Cinnamic acid derivatives, due to their structural features, have received attention in medicinal research as potential anticancer agents. The chemical versatility of cinnamic acids allows for the synthesis of various derivatives with enhanced biological activities. Studies have shown that modifications of the aromatic ring and carboxylic function of cinnamic acids can significantly impact their anticancer efficacy, underscoring the potential therapeutic applications of compounds with similar chemical functionalities (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

(2R,3R)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVPQILKAQMLKV-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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